3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid
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Overview
Description
3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chlorophenyl group, a nitrobenzoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Acylation: Formation of the benzoyl group.
Amination: Introduction of the amino group.
Coupling Reaction: Coupling of the chlorophenyl group with the nitrobenzoyl group.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitro group oxidation products.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-aminopropanoic acid: Lacks the nitrobenzoyl group.
3-(4-Chlorophenyl)-3-(benzoylamino)propanoic acid: Lacks the nitro group.
3-(4-Methylphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid: Substitution of the chlorine atom with a methyl group.
Uniqueness
The presence of both the chlorophenyl and nitrobenzoyl groups in 3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H15ClN2O5 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O5/c1-10-13(3-2-4-15(10)20(24)25)17(23)19-14(9-16(21)22)11-5-7-12(18)8-6-11/h2-8,14H,9H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
OMRXOSXCIWKPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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